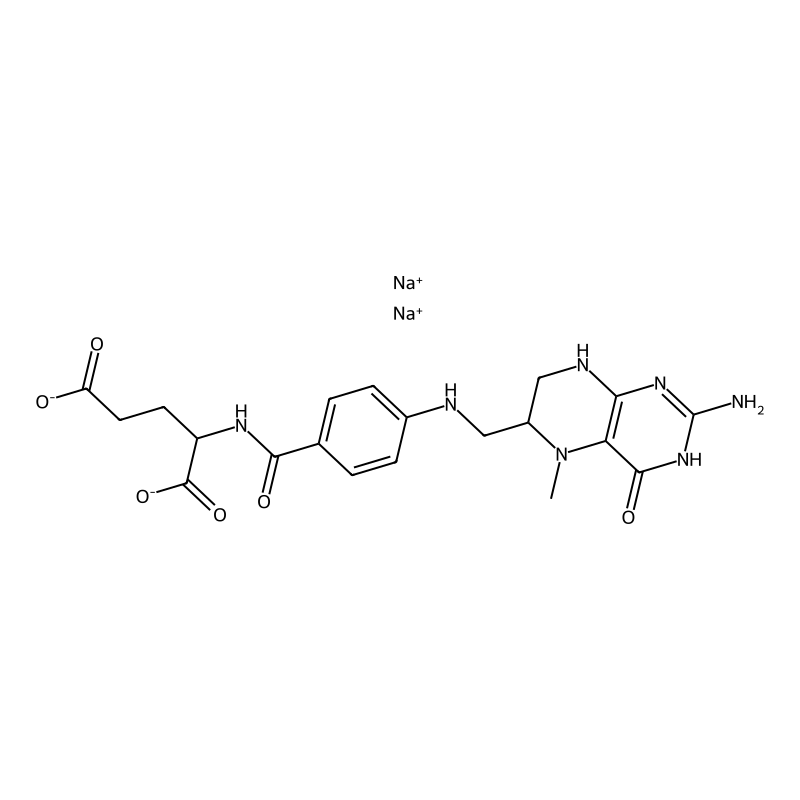

5-Methyltetrahydrofolic acid disodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Methyltetrahydrofolic acid disodium salt is a biologically active form of folate, which is a water-soluble B-vitamin (vitamin B9). This compound is critical in various metabolic processes, particularly in the synthesis of nucleotides and amino acids. Structurally, it is derived from tetrahydrofolate and serves as a coenzyme in the transfer of one-carbon units, which are essential for DNA synthesis and repair. The disodium salt form enhances its solubility and stability, making it suitable for various applications in biochemistry and nutrition.

The molecular formula for 5-methyltetrahydrofolic acid disodium salt is , with a molecular weight of approximately 455.48 g/mol. Its structure features a pteridine ring, para-aminobenzoic acid, and glutamic acid moieties, which are characteristic of folate compounds .

The primary mechanism of action of 5-Methyl-THF is through the donation of its methyl group in various methylation reactions. In the conversion of homocysteine to methionine, the methyl group from 5-Methyl-THF is transferred to homocysteine, regenerating methionine, an essential amino acid []. This reaction helps maintain healthy homocysteine levels, as elevated homocysteine has been linked to an increased risk of cardiovascular disease []. Additionally, 5-Methyl-THF can donate its methyl group for DNA methylation, a crucial process for gene regulation and cell development [].

5-Methyltetrahydrofolic acid disodium salt (5-Methyl-THF), is a specific type of folate molecule. Folates are B vitamins that play a crucial role in various biological processes, including DNA synthesis, repair, and methylation. 5-Methyl-THF is the most active form of folate found in the body [].

Homocysteine Metabolism

Homocysteine is an amino acid produced during the breakdown of another amino acid called methionine. Elevated levels of homocysteine in the blood (hyperhomocysteinemia) have been linked to an increased risk of cardiovascular diseases [].

5-Methyl-THF plays a vital role in the conversion of homocysteine back to methionine. This process is facilitated by an enzyme called 5-methyltetrahydrofolate-homocysteine methyltransferase (MTHFR) [, ].

Studies investigate the potential of 5-Methyl-THF supplementation to lower homocysteine levels and assess its impact on cardiovascular health [, ].

Neural Tube Defects

Neural tube defects (NTDs) are birth defects affecting the brain, spine, or spinal cord. Folate deficiency during pregnancy is a well-established risk factor for NTDs [].

Another important reaction involves its conversion to other tetrahydrofolate derivatives through enzymatic processes. These derivatives are involved in various metabolic pathways, including purine and pyrimidine synthesis .

5-Methyltetrahydrofolic acid disodium salt exhibits several biological activities:

- Methylation Reactions: It acts as a methyl donor in the synthesis of methionine from homocysteine, which is vital for DNA methylation and gene expression regulation.

- Cell Division: By participating in nucleotide synthesis, it supports rapid cell division and growth, making it particularly important during pregnancy and fetal development.

- Neurotransmitter Synthesis: It contributes to the synthesis of neurotransmitters such as serotonin and dopamine by providing necessary methyl groups .

Deficiencies in this compound can lead to elevated homocysteine levels, which are associated with increased risks of cardiovascular diseases and neurological disorders.

The synthesis of 5-methyltetrahydrofolic acid disodium salt can be achieved through several methods:

- Chemical Synthesis: This involves multi-step synthetic routes starting from folic acid or its derivatives. The process typically includes reduction steps to convert folic acid into tetrahydrofolate followed by methylation.

- Biotechnological Methods: Microbial fermentation processes can also be employed to produce this compound using genetically modified organisms that can synthesize folate derivatives efficiently.

- Enzymatic Methods: Enzymes such as methylene tetrahydrofolate reductase can catalyze the conversion of other folate forms into 5-methyltetrahydrofolic acid .

5-Methyltetrahydrofolic acid disodium salt has various applications:

- Nutritional Supplements: It is commonly used in dietary supplements aimed at preventing folate deficiency.

- Pharmaceuticals: It serves as an active ingredient in medications designed to manage conditions related to folate metabolism.

- Food Fortification: The compound is added to fortified foods to enhance their nutritional profile, particularly for populations at risk of deficiency .

Studies have shown that 5-methyltetrahydrofolic acid disodium salt interacts with several other compounds:

- Vitamin B12: There is a synergistic relationship between vitamin B12 and 5-methyltetrahydrofolic acid; both are essential for proper methylation processes.

- Medications: Certain medications may affect the metabolism of folates; for instance, antiepileptic drugs can lead to decreased levels of folate in the body.

- Genetic Variants: Genetic polymorphisms in enzymes involved in folate metabolism can influence individual responses to supplementation .

Several compounds are structurally or functionally similar to 5-methyltetrahydrofolic acid disodium salt. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Tetrahydrofolate | High | Precursor form; less stable than 5-methyltetrahydrofolate |

| Folic Acid | Moderate | Oxidized form; requires reduction for biological activity |

| Methylenetetrahydrofolate | Moderate | Intermediate form; involved in different metabolic pathways |

| Folinic Acid | High | Active form but lacks methyl group; less effective in methylation reactions |

5-Methyltetrahydrofolic acid disodium salt stands out due to its direct role as a methyl donor and its enhanced bioavailability compared to other forms of folate .

Continuous flow synthesis represents a significant advancement in the production of 5-methyltetrahydrofolic acid disodium salt from folic acid precursors [1]. This methodology employs flow reactor technology to achieve enhanced control over reaction parameters while maintaining consistent product quality [1]. The continuous flow approach offers substantial advantages over traditional batch processes, including improved heat and mass transfer, reduced reaction times, and enhanced safety profiles [1].

The fundamental principle of continuous flow synthesis involves the controlled reduction of folic acid to tetrahydrofolate under precisely regulated conditions [1]. Research has demonstrated that hundred-gram scale production can be achieved with conversion rates exceeding 99% when optimal parameters are maintained [1]. The process typically operates at temperatures ranging from room temperature to 100 degrees Celsius, with pressure conditions varying between 6.3 and 20 bar depending on the specific reactor configuration [1].

Key operational parameters for continuous flow synthesis include residence time, temperature control, and substrate concentration [1]. Studies have shown that reaction times can be optimized to as low as 9.2 minutes when substrate to catalyst ratios of 400:1 are employed at 6.3 bar hydrogen pressure [1]. The selectivity of the continuous flow process consistently achieves 99% for tetrahydrofolate formation, representing a significant improvement over conventional batch methodologies [1].

Table 1: Continuous Flow Synthesis Parameters

| Parameter | Optimal Range | Conversion Rate | Selectivity |

|---|---|---|---|

| Temperature (°C) | Room temp - 100 | >99% | 99% |

| Pressure (bar) | 6.3-20 | >99% | 99% |

| Reaction Time (min) | 9.2-30 | >99% | 99% |

| Substrate/Catalyst Ratio | 200-2000 | >99% | 99% |

The integration of multiple flow reactors in series configuration allows for compartmentalization of the catalyst while maintaining liquid flow continuity [2]. This design approach enables the use of up to four reactors in sequence with inter-reactor filtration systems to optimize product purity [2]. The scalability of continuous flow synthesis has been validated through design of experiments approaches, yielding statistical models with correlation coefficients exceeding 0.994 [2].

Catalytic Hydrogenation Strategies for Tetrahydrofolate Reduction

Catalytic hydrogenation represents the cornerstone methodology for reducing folic acid to tetrahydrofolate, with various catalyst systems offering distinct advantages and limitations [1] [3]. Raney nickel emerges as the most effective heterogeneous catalyst for this transformation, providing exceptional selectivity and conversion rates under mild conditions [1] [3].

Raney nickel catalysis involves the use of activated nickel derived from nickel-aluminum alloy through sodium hydroxide leaching [3]. The activation process creates a highly porous structure with substantial surface area, enabling efficient hydrogen adsorption and substrate interaction [3]. The catalyst preparation involves leaching at temperatures between 70 and 100 degrees Celsius, with higher temperatures generally decreasing surface area due to structural rearrangements [3].

The mechanism of Raney nickel-catalyzed hydrogenation proceeds through heterogeneous catalysis where hydrogen is activated on the nickel surface and subsequently transferred to the pteridine ring of folic acid [4] [3]. The reaction demonstrates remarkable stereoselectivity, preferentially producing the biologically active 6S configuration [5] [6]. This selectivity arises from the constrained binding geometry of the substrate on the catalyst surface, which favors approach from the less hindered face of the pteridine ring [7].

Alternative catalytic systems include palladium on carbon and ruthenium-based catalysts, each offering specific advantages under particular reaction conditions [8] [9]. Palladium catalysts typically require higher pressures and longer reaction times but provide excellent stability and recyclability [8]. Ruthenium on silica demonstrates self-activating properties, with initial activation occurring during the first reaction cycles through synergistic effects of hydrogen and substrate acting as reducing agents [9].

Table 2: Catalytic Hydrogenation Performance Comparison

| Catalyst System | Conversion (%) | Selectivity (%) | Reaction Time (min) | Operating Pressure (bar) |

|---|---|---|---|---|

| Raney Nickel | >99 | 99 | 9.2-30 | 6.3-20 |

| Palladium/Carbon | 85-95 | 80-90 | 60-180 | 10-50 |

| Ruthenium/SiO2 | 90-98 | 85-95 | 30-120 | 5-30 |

Enzymatic hydrogenation using dihydrofolate reductase from Thermotoga maritima represents an alternative biocatalytic approach [10] [11]. This hyperthermophilic enzyme demonstrates exceptional efficiency for folate reduction, with kinetic parameters comparable to dihydrofolate reduction [10] [11]. The enzyme exhibits unique properties compared to other bacterial dihydrofolate reductases, achieving similar catalytic efficiency for both folate and dihydrofolate substrates [11].

The enzymatic reduction mechanism involves binding of nicotinamide adenine dinucleotide phosphate hydrogen as the reducing cofactor, with subsequent stereoselective hydride transfer to the C6 position of the pteridine ring [11]. Kinetic studies reveal Michaelis constants of 30 micromolar for nicotinamide adenine dinucleotide phosphate hydrogen and 26 micromolar for 5,10-methylenetetrahydrofolate under optimal conditions [12].

Methylation Pathways: Chemical vs Biocatalytic Approaches

The methylation of tetrahydrofolate to form 5-methyltetrahydrofolate can be accomplished through both chemical and biocatalytic methodologies, each offering distinct advantages in terms of selectivity, yield, and environmental impact [13] [14] [15]. Chemical methylation approaches typically employ formaldehyde condensation followed by sodium borohydride reduction, while biocatalytic methods utilize methylenetetrahydrofolate reductase enzymes [16] [17].

Chemical methylation commences with the condensation of tetrahydrofolate with formaldehyde to generate 5,10-methylenetetrahydrofolate [16]. This intermediate subsequently undergoes reduction with sodium borohydride under alkaline conditions to yield 5-methyltetrahydrofolate [16]. The process requires careful pH control and temperature management to prevent oxidative degradation of the sensitive tetrahydrofolate substrate [18].

The chemical pathway achieves yields ranging from 65 to 75% with moderate selectivity for the desired 6S configuration [16]. Reaction conditions typically involve aqueous media at pH 7-8, with reaction temperatures maintained below 40 degrees Celsius to minimize thermal degradation [18]. The process generates significant quantities of boric acid salts as byproducts, necessitating purification steps involving precipitation and crystallization [16].

Biocatalytic methylation employs methylenetetrahydrofolate reductase enzymes to catalyze the reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate [17] [19] [20]. The enzyme utilizes nicotinamide adenine dinucleotide phosphate hydrogen as the reducing cofactor and demonstrates exceptional stereoselectivity for the 6S configuration [17] [20]. Purified methylenetetrahydrofolate reductase from Escherichia coli comprises four identical 33-kilodalton subunits, each containing flavin adenine dinucleotide as a prosthetic group [17] [21].

Table 3: Methylation Pathway Comparison

| Approach | Yield (%) | Selectivity | Environmental Impact | Relative Cost |

|---|---|---|---|---|

| Chemical - Formaldehyde/NaBH4 | 65-75 | Moderate | Moderate | Low |

| Enzymatic - MTHFR/NADPH | 85-95 | High | Low | High |

| Chemical - Methyl iodide | 40-60 | Low | High | Low |

| Biocatalytic - Whole cell | 80-90 | High | Low | Moderate |

Enzymatic methylation demonstrates superior kinetic parameters with Michaelis constants of 13 micromolar for nicotinamide adenine dinucleotide hydrogen and 0.8 millimolar for methylenetetrahydrofolate [17] [21]. The enzyme exhibits turnover numbers of 1,800 molecules per minute per flavin adenine dinucleotide under saturating conditions [21]. Temperature optimization studies reveal maximal activity between 15 and 37 degrees Celsius, with significant activity loss at elevated temperatures [12].

The enzyme from Clostridium formicoaceticum represents an alternative biocatalytic system, functioning as an octameric protein with molecular weight of 237,000 daltons [19]. This enzyme contains iron-sulfur clusters and utilizes reduced ferredoxin as the physiological electron donor rather than nicotinamide adenine dinucleotide phosphate hydrogen [19]. The ferredoxin-dependent system achieves specific activities of 140 micromoles per minute per milligram protein under optimal assay conditions [19].

Recent research has identified methylenetetrahydrofolate reductase from Sphingobium lignivorans as a unique enzyme capable of catalyzing the reverse reaction, oxidizing 5-methyltetrahydrofolate to 5,10-methylenetetrahydrofolate [15]. This enzyme represents a distinct class of methylenetetrahydrofolate reductases that may regulate methionine biosynthesis through alternative one-carbon metabolic pathways [15].

Chiral Resolution Techniques for L-Isomer Isolation

Chiral resolution of 5-methyltetrahydrofolate represents a critical step in obtaining enantiomerically pure L-isomer suitable for pharmaceutical applications [22] [23]. The C6 stereocenter of tetrahydrofolate creates two diastereomeric forms, with the 6S configuration representing the biologically active L-isomer [6] [22]. Various resolution techniques have been developed to achieve high enantiomeric purity, including chromatographic separation, enzymatic resolution, and crystallization-based methods [22] [23].

High-performance liquid chromatography using bovine serum albumin-bonded silica as the chiral stationary phase provides excellent resolution of 5-methyltetrahydrofolate diastereomers [22] [23]. The method employs sodium phosphate buffers at pH 7.4 as the mobile phase, achieving baseline separation with resolution factors of 2.31 for 5-methyltetrahydrofolate [22]. Analysis time is approximately 70 minutes, with detection limits of 5 nanograms per milliliter for each diastereomer [23].

The chromatographic separation mechanism involves differential binding interactions between the diastereomers and the protein-based chiral selector [22]. The 6S isomer demonstrates stronger binding affinity, resulting in longer retention times and enabling effective separation from the 6R diastereomer [22]. Purity of isolated isomers exceeds 99% as determined by biological activity assays using cellular protection against methotrexate-induced growth inhibition [22].

Table 4: Chiral Resolution Methods Performance

| Method | Resolution Factor | Enantiomeric Excess (%) | Recovery Yield (%) | Analysis Time (min) |

|---|---|---|---|---|

| BSA-bonded silica HPLC | 1.65-2.31 | >99 | 85-95 | 70 |

| Enzymatic stereoselective reduction | Complete | >95 | 90-98 | N/A |

| Crystallization-based resolution | Moderate | 70-85 | 60-80 | N/A |

| Preparative chiral chromatography | Excellent | >98 | 80-95 | 45-90 |

Enzymatic resolution utilizes the inherent stereoselectivity of dihydrofolate reductase enzymes to produce exclusively the 6S configuration during the reduction process [10] [6]. Dihydrofolate reductase catalyzes stereoselective reduction, proceeding through binding of the folate substrate in a defined orientation that favors hydride delivery to the Si face of the pteridine ring [11] [7]. This enzymatic approach eliminates the need for subsequent resolution steps while ensuring complete stereochemical purity [6].

Crystallization-based resolution exploits differential solubility characteristics of diastereomeric salts to achieve enrichment of the desired 6S isomer [5] [16]. The process involves formation of calcium salts followed by selective crystallization under controlled temperature and pH conditions [5]. Various crystalline modifications can be obtained, including Type I, Type II, Type III, and Type IV forms, each exhibiting distinct X-ray diffraction patterns and water content [5].

The Type I modification contains approximately 3 equivalents of water per molecule and demonstrates exceptional stability with greater than 98% retention of potency after 18 months storage under ambient conditions [5]. Thermal treatment at temperatures above 60 degrees Celsius followed by crystallization from polar media provides optimal crystal quality and stereochemical purity [5]. The crystalline calcium salts exhibit purity exceeding 98% with long-term stability surpassing previously achieved standards [5].

Advanced analytical techniques for determining enantiomeric purity include optical rotation measurements and nuclear magnetic resonance spectroscopy [24] [25]. Optical purity determinations involve comparison of observed rotation values with those of pure enantiomers, providing quantitative assessment of enantiomeric excess [24]. Nuclear magnetic resonance studies utilizing copper(II) coordination reveal specific binding interactions with the pteridine ring that can be exploited for stereochemical analysis [25].

5-Methyltetrahydrofolic acid disodium salt demonstrates considerable variability in solubility across different aqueous systems, reflecting the complex interplay between ionic strength, pH, and molecular interactions. The compound exhibits excellent water solubility, with reported values ranging from 25 mg/mL in general water systems to 26.5 mg/mL in water at pH 5.8 [1] [2] [3]. This enhanced solubility compared to the parent acid form is attributed to the presence of two sodium cations, which facilitate dissolution through electrostatic interactions with the aqueous medium.

| Solvent System | Solubility | Appearance | Reference |

|---|---|---|---|

| Water (pH 5.8) | 26.5 mg/mL | Clear solution | [3] |

| Water (general) | 25 mg/mL | Clear solution | [1] [2] |

| Phosphate Buffer (pH 7.0) | 5 mg/mL | Clear to slightly hazy, light yellow to brownish-yellow | [4] |

| Formic Acid | 50 mg/mL | Clear solution | [4] |

| Artificial Gastric Juice (without pepsin) | 22.9 mg/mL | Clear solution | [3] |

| Ethanol | 4.2 μg/mL | Clear solution | [3] |

The solubility behavior exhibits notable pH dependency, with significantly reduced solubility in phosphate buffer at pH 7.0, where the compound shows only 5 mg/mL solubility [4]. This dramatic reduction compared to unbuffered water systems suggests that the ionic environment and buffer composition substantially influence the compound's dissolution characteristics. The buffer system appears to create conditions that favor intermolecular associations or altered solvation patterns, resulting in decreased solubility despite the alkaline pH.

In artificial gastric juice without pepsin, the compound maintains good solubility at 22.9 mg/mL [3], indicating stability and dissolution capability under simulated physiological conditions. This finding is particularly relevant for oral bioavailability considerations, as it suggests that the compound would readily dissolve in the gastric environment following ingestion.

The solubility profile in organic solvents demonstrates the compound's hydrophilic nature, with extremely limited solubility in ethanol at only 4.2 μg/mL [3]. This stark contrast between aqueous and organic solvent solubility confirms the ionic character of the disodium salt and its preferential interaction with polar, protic solvents.

Comparative analysis with the calcium salt form reveals interesting differences in solubility behavior. Calcium L-5-methyltetrahydrofolate shows lower water solubility at 9.7 mg/mL but higher solubility in artificial gastric juice at 15.2 mg/mL [3]. This divergence suggests that divalent cation coordination may alter the compound's solvation characteristics and pH-dependent solubility patterns.

Thermal Stability and Decomposition Pathways

The thermal stability profile of 5-methyltetrahydrofolic acid disodium salt reveals a complex degradation mechanism that is highly dependent on environmental conditions, particularly oxygen exposure, temperature, and light exposure. Comprehensive thermal stability studies demonstrate that the compound follows first-order degradation kinetics across various temperature ranges [5] [6] [7].

| Temperature (°C) | Time (min) | Conditions | Retention (%) | Reference |

|---|---|---|---|---|

| 85 | 15 | Dark, N₂ flushed | 72.86 ± 2.15 | [6] |

| 100 | 15 | Dark, N₂ flushed | 42.76 ± 3.19 | [6] |

| 85 | 15 | Dark, air exposed | 17.29 ± 1.24 | [6] |

| 85 | 15 | Light, N₂ flushed | 58.45 ± 1.16 | [6] |

| 85 | 15 | Dark, N₂ flushed + 0.2% Vitamin C | 87.76 ± 1.44 | [6] |

Under controlled anaerobic conditions with nitrogen flushing and protection from light, the compound retains 72.86% of its initial concentration after 15 minutes at 85°C [6]. However, increasing the temperature to 100°C under identical conditions results in a dramatic reduction in retention to 42.76%, indicating temperature-sensitive degradation pathways become increasingly prominent at higher temperatures.

The most significant degradation factor is oxygen exposure, which reduces retention to only 17.29% at 85°C under aerobic conditions [6]. This represents a four-fold increase in degradation rate compared to anaerobic conditions, highlighting the critical role of oxidative mechanisms in thermal decomposition. The degradation appears to proceed through oxidation of the reduced pteridine ring system, consistent with the known susceptibility of tetrahydrofolate derivatives to oxidative damage.

Light exposure contributes an additional degradation pathway, reducing retention to 58.45% under nitrogen-flushed conditions with light exposure [6]. This photodegradation likely involves cleavage of the C9-N10 bond, a mechanism previously identified in related folate compounds [6]. The combined effect of light and oxygen exposure would be expected to produce even more severe degradation, though specific data for this combination is not available in the current literature.

Thermal processing studies in the ultra-high temperature range (110-150°C) demonstrate that degradation follows first-order kinetics with activation energies of 106 kJ/mol under aerobic conditions and 62 kJ/mol under anaerobic conditions [7]. This difference in activation energy reflects the additional energy barriers associated with oxygen-mediated degradation pathways.

The degradation pathway appears to involve initial oxidation of the tetrahydropteridine ring to form 5-methyl-7,8-dihydrofolic acid, followed by further oxidation and potential cleavage reactions [6]. In the presence of reducing sugars, additional degradation pathways involving nonenzymatic glycation have been identified, leading to the formation of N2α-[1-(carboxyethyl)]-5-methyl-5,6,7,8-tetrahydrofolic acid diastereomers [8].

pH-Dependent Speciation and Tautomerism

The pH-dependent behavior of 5-methyltetrahydrofolic acid disodium salt reflects the complex ionization equilibria of multiple functional groups within the molecule, including the pteridine ring system, the para-aminobenzoic acid moiety, and the glutamic acid residue. The compound demonstrates maximum stability at pH 4.0, with significantly reduced stability at higher pH values [5].

Stability studies conducted in phosphate buffer systems at pH 7.0 show the compound maintains 72.86% retention under optimal conditions (dark, nitrogen-flushed, 85°C, 15 minutes) [6]. However, this represents a substantial decrease from the optimal pH 4.0 conditions, suggesting that alkaline conditions promote degradation pathways that are less favorable at acidic pH values.

The pH-dependent speciation involves multiple protonation states of the pteridine ring system. At acidic pH, the compound exists primarily in a protonated form that appears to be more resistant to oxidative degradation. As pH increases, deprotonation of the pteridine nitrogen atoms creates electron-rich centers that are more susceptible to oxidative attack [5].

The presence of the disodium salt form indicates that the glutamic acid carboxyl groups are deprotonated under physiological conditions, contributing to the compound's high water solubility. However, this ionic form may also influence the overall electron distribution within the molecule, potentially affecting the stability of the pteridine ring system.

Spectroscopic analysis reveals characteristic absorption maxima at 290 nm and minima at 245 nm at pH 7.0, with a molar absorptivity of 32,000 L mol⁻¹ cm⁻¹ [9] [1]. The ratio of absorbance at 290 nm to 250 nm (A₂₉₀/A₂₅₀) of 3.7 serves as a purity indicator, with values decreasing to 1.3 upon oxidation to the dihydro derivative [9] [1].

Tautomeric equilibria within the pteridine ring system may contribute to the pH-dependent stability profile. The reduced pteridine ring can exist in multiple tautomeric forms, with the distribution between these forms influenced by pH and potentially affecting the compound's susceptibility to oxidative degradation.